Azetidin-Hydrochlorid

Übersicht

Beschreibung

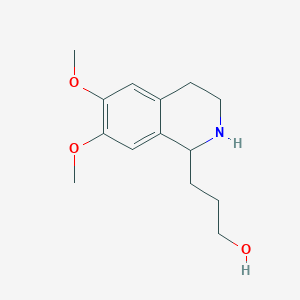

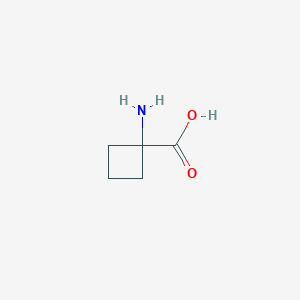

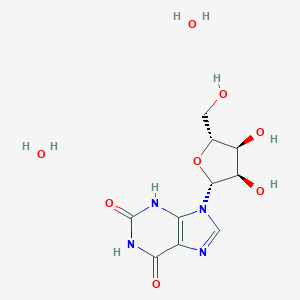

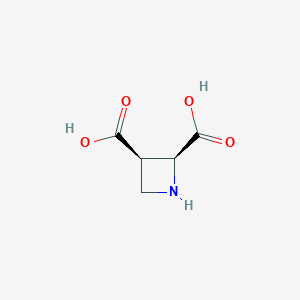

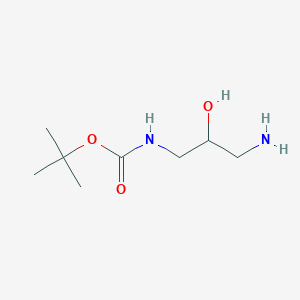

Azetidine hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds. Azetidine hydrochloride is widely used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Wissenschaftliche Forschungsanwendungen

Azetidine hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . They are known to interact with various biological targets, including enzymes and receptors, due to their unique reactivity and stability . .

Mode of Action

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . This allows azetidines to interact with their targets in a specific manner, leading to changes in the target’s function.

Biochemical Pathways

Azetidines are known to be involved in various biochemical pathways due to their reactivity and stability . They can undergo a range of reactions, including [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application in polymer synthesis . .

Result of Action

The molecular and cellular effects of a compound’s action are crucial in understanding its therapeutic potential. Azetidines, due to their unique reactivity, can cause various molecular and cellular changes . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Azetidine hydrochloride can be synthesized through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Additionally, azetidines can be prepared through the intramolecular amination of organoboronates .

Industrial Production Methods: Industrial production of azetidine hydrochloride often involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate as a catalyst . This method allows for the preparation of azetidines bearing various functional groups, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: Azetidine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: Azetidines can be oxidized to form azetidine N-oxides.

Reduction: Reduction of azetidines can yield azetidine derivatives with different substituents.

Substitution: Azetidines can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines, thiols, and halides are often employed in substitution reactions.

Major Products Formed:

Oxidation: Azetidine N-oxides.

Reduction: Various azetidine derivatives.

Substitution: Substituted azetidines with different functional groups.

Vergleich Mit ähnlichen Verbindungen

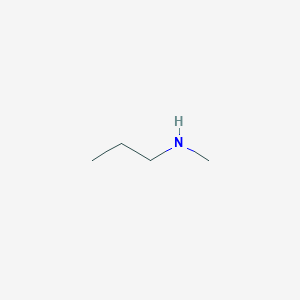

Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.

Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity compared to azetidines.

Uniqueness of Azetidine Hydrochloride: Azetidine hydrochloride is unique due to its balance of ring strain and stability, which imparts distinct reactivity and makes it a valuable compound in organic synthesis and medicinal chemistry. Its ability to undergo various chemical reactions under mild conditions sets it apart from other similar compounds .

Eigenschaften

IUPAC Name |

azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N.ClH/c1-2-4-3-1;/h4H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQULGDOROIPJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40957822 | |

| Record name | Azetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36520-39-5 | |

| Record name | Azetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential therapeutic applications of azetidine hydrochloride derivatives?

A1: Research suggests that azetidine hydrochloride derivatives exhibit promising activity against various conditions, including:

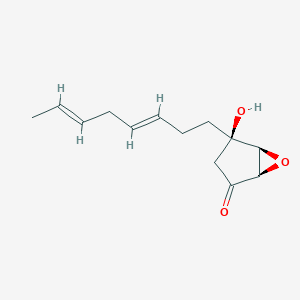

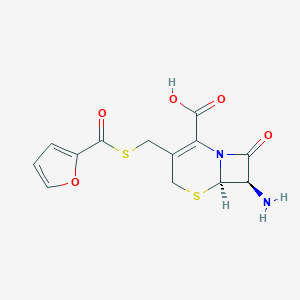

- Neurodegenerative Diseases: Studies highlight the neuroprotective effects of 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792) in cellular and animal models of Parkinson's disease and brain ischemia/reperfusion injury. [, ] This compound appears to mitigate neuronal damage by regulating oxidative stress, mitochondrial dysfunction, and inflammatory pathways. [, , ]

- Inflammation: KHG26792 has demonstrated anti-inflammatory effects in microglial cells, particularly by suppressing the activation of NLRP3 inflammasome signaling and reducing the production of pro-inflammatory cytokines. [, ]

- Skin Hyperpigmentation: KHG26792 has shown potential as a skin-whitening agent by inhibiting melanin synthesis in melanocyte cells and a pigmented skin equivalent model. [] This effect is attributed to its ability to downregulate microphthalmia-associated transcription factor (MITF) and tyrosinase, key regulators of melanin production. []

Q2: How does 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792) exert its neuroprotective effects?

A2: KHG26792 demonstrates multifaceted neuroprotective actions through various mechanisms:

- Suppression of Microglial Activation: KHG26792 inhibits microglial activation, thereby reducing the release of pro-inflammatory cytokines and neurotoxic factors. [, ]

- Antioxidant Activity: This compound effectively scavenges reactive oxygen species (ROS) and reduces oxidative stress, protecting neurons from damage. [, ]

- Mitochondrial Protection: KHG26792 helps maintain mitochondrial membrane potential and ATP levels, preserving cellular energy production under stress conditions. []

- Modulation of Cell Death Pathways: KHG26792 influences the balance of pro-apoptotic and anti-apoptotic proteins, promoting neuronal survival. []

Q3: What is the role of the ERK pathway in the depigmenting activity of KHG26792?

A3: KHG26792 activates the extracellular signal-regulated kinase (ERK) pathway, which contributes to its inhibitory effects on melanin synthesis. [] Blocking ERK activation with a specific inhibitor, PD98059, reversed the hypopigmentary effects of KHG26792, demonstrating the involvement of this signaling cascade in its mechanism of action. []

Q4: Can you describe a novel synthetic route for azetidine?

A4: A recent study reported a novel method for synthesizing azetidine that involves the use of a phosphoramidate intermediate. [] The key step in this approach is the cleavage of the phosphorus-nitrogen (P-N) bond in azetidin-1-ylphosphoramidate using hydrochloric acid, resulting in a high yield of azetidine hydrochloride. [] This method offers a new strategy for accessing this important heterocyclic building block.

Q5: What structural modifications have been explored in azetidine hydrochloride derivatives, and how do they impact their pharmacological properties?

A5: While the provided research primarily focuses on specific azetidine hydrochloride derivatives, structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological properties of drug candidates. Researchers have investigated the effects of modifying various structural features of azetidine derivatives, including:

- Aryl Substituents: The nature and position of substituents on the aromatic ring can significantly influence the compound's binding affinity, selectivity, and overall activity. []

- Alkyl Chain Length and Branching: Variations in the length and branching of alkyl chains attached to the azetidine ring can affect the compound's pharmacokinetic properties, such as absorption and metabolic stability. []

- Stereochemistry: The spatial arrangement of atoms within the molecule, particularly the cis/trans isomerism at ring junctions, can have profound effects on the compound's interactions with its target and subsequent biological activity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B120447.png)